molecular formula C22H25NO3S B11380960 N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Katalognummer: B11380960
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: SMZUHFQVLQMFCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of furan, thiophene, and benzamide moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds such as furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine. These intermediates are then reacted with 4-(2-methylpropoxy)benzoyl chloride under controlled conditions to form the final product. The reaction conditions usually involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing automated reactors and continuous flow systems. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride, resulting in the reduction of the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the benzamide group may produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing furan and thiophene rings, such as:

  • N-(2-FURANYLMETHYL)-4-METHOXYBENZAMIDE
  • N-(3-THIENYLMETHYL)-4-METHOXYBENZAMIDE
  • N-(2-FURANYLMETHYL)-4-(2-METHYLPROPOXY)BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-(2-METHYLPROPOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C22H25NO3S

Molekulargewicht

383.5 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C22H25NO3S/c1-16(2)15-26-19-8-6-18(7-9-19)22(24)23(13-20-5-4-11-25-20)14-21-17(3)10-12-27-21/h4-12,16H,13-15H2,1-3H3

InChI-Schlüssel

SMZUHFQVLQMFCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.